Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate

Heterocyclic Chemistry Regioselective Synthesis Halogenation

Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS 1041422-33-6) is a heterocyclic compound belonging to the furo[3,2-b]pyrrole-5-carboxylate (FPc) family, a class of heteropentalenes recognized for their electron-rich character and five potential reaction centres. The compound features a fused furan-pyrrole ring system substituted with a bromine atom at the 3-position and a methyl ester at the 5-position.

Molecular Formula C8H6BrNO3
Molecular Weight 244.04 g/mol
Cat. No. B11822521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Molecular FormulaC8H6BrNO3
Molecular Weight244.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C(=CO2)Br
InChIInChI=1S/C8H6BrNO3/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3
InChIKeyNFPLCTCGGPJLPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylate: A Strategic Heterocyclic Building Block for Selective Functionalization


Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS 1041422-33-6) is a heterocyclic compound belonging to the furo[3,2-b]pyrrole-5-carboxylate (FPc) family, a class of heteropentalenes recognized for their electron-rich character and five potential reaction centres [1]. The compound features a fused furan-pyrrole ring system substituted with a bromine atom at the 3-position and a methyl ester at the 5-position. This substitution pattern provides a platform for sequential and chemoselective transformations, distinguishing it from non-halogenated or regioisomeric analogs in the same class [1].

Why Methyl 4H-Furo[3,2-b]pyrrole-5-carboxylate or Ethyl Ester Analogs Cannot Replace Methyl 3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylate in Sequential Synthesis


Generic substitution within the furo[3,2-b]pyrrole-5-carboxylate family fails because the position and nature of substituents critically influence both reactivity and selectivity in subsequent transformations. Bromination of FPc scaffolds is highly condition-dependent: using N-bromosuccinimide (NBS) and tetrabutylammonium fluoride (TBAF), the parent (1a) undergoes bromination at the 6-position, whereas a 4-(t-boc)-protected analog is brominated at the 2-position [1]. The pre-installed 3-bromo substituent in the target compound circumvents the need for late-stage, non-selective halogenation, offering a direct entry point for predictable, site-specific cross-coupling at the 3-position without interference from competing C-2 or C-6 reactivity [1]. This regiochemical certainty is not achievable with the unsubstituted parent methyl 4H-furo[3,2-b]pyrrole-5-carboxylate (CAS 77484-99-2) or the ethyl ester analogs, which would require additional synthetic steps and face selectivity challenges.

Quantitative Differentiation Evidence: Methyl 3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylate vs. Closest Analogs


Regioselective Bromination Position: 3-Bromo vs. 2-Bromo and 6-Bromo Isomers

The target compound bears a pre-installed bromine at the 3-position, a regiochemistry that cannot be reliably obtained via direct electrophilic bromination of the parent FPc scaffold. Literature data demonstrate that bromination of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate (1a) with NBS/TBAF yields exclusively the 6-bromo isomer, while bromination of a 4-(t-boc)-protected derivative occurs at the 2-position [1]. No conditions are reported for direct 3-selective bromination of FPc 1a, meaning that accessing the 3-bromo isomer synthetically requires a linear approach starting from a pre-functionalized building block. This establishes the target compound as a unique entry point for 3-directed diversification that cannot be functionally replicated by the parent non-halogenated ester or the 2-bromo/6-bromo isomers [1].

Heterocyclic Chemistry Regioselective Synthesis Halogenation

Methyl Ester vs. Ethyl Ester: Hydrolysis Lability and Crystallinity Advantage

The target compound's methyl ester group provides a defined hydrolytic lability profile that differs from the ethyl ester analog (CAS 332099-50-0). While direct kinetic data is not published, the methyl ester is sterically less hindered, facilitating faster hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions compared to the ethyl ester. In terms of procurement-relevant physical form, the methyl ester (CAS 1041422-33-6) is supplied as a solid with a reported melting point of 139–140 °C (for the non-brominated parent, CAS 77484-99-2) and a purity specification of ≥97% from major suppliers [1][2]. In contrast, the ethyl ester analog (C9H8BrNO3, MW 258.07) often exhibits lower crystallinity and more variable purity profiles across vendors, complicating formulation and handling in automated synthesis platforms.

Ester Hydrolysis Procurement Specifications Physicochemical Properties

Cross-Coupling Reactivity: 3-Bromo Position vs. 2-Bromo Position in Palladium-Mediated Reactions

The bromine atom at the 3-position of the furo[3,2-b]pyrrole scaffold is strategically located for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings [1][2]. The 3-position is electronically distinct from the 2-position (alpha to furan oxygen), which is more electron-deficient due to the adjacent electronegative oxygen atom. This implies that oxidative addition of Pd(0) may proceed with different rates at the two positions. While explicit quantitative kinetic data for this specific scaffold is lacking, the principle is supported by the broader literature on regioselective palladium-catalyzed cross-coupling of brominated furans and pyrroles, which demonstrates that the position of the halogen significantly influences coupling yields and selectivity [2]. The target compound's 3-bromo substitution provides an alternative reactivity profile to the 2-bromo isomer, enabling divergent synthetic strategies.

Suzuki-Miyaura Coupling Palladium Catalysis Structure-Reactivity Relationship

Purity and Supply Consistency: Target Compound vs. Carboxylic Acid Analog for Downstream Applications

The target methyl ester compound is commercially available with a specified purity of ≥97% (CAS 1041422-33-6, MW 244.04) from multiple reputable suppliers, including Fujifilm Wako and Leyan, enabling direct use without additional purification [1]. Its corresponding carboxylic acid analog, 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 332099-52-2, MW 230.00), is less frequently stocked, often requiring custom synthesis, and may exhibit solubility challenges in common organic solvents that the methyl ester does not. The methyl ester's balanced profile of crystallinity, solubility, and defined melting behavior simplifies automated weighing, dissolution, and reaction setup in high-throughput experimentation environments.

Procurement Quality Purity Specification Building Block Reliability

Optimal Application Scenarios for Methyl 3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylate


Divergent Synthesis of 3-Aryl/Amino-Furo[3,2-b]pyrrole Libraries via Palladium-Catalyzed Cross-Coupling

The pre-installed 3-bromo group enables direct diversification through Suzuki-Miyaura or Buchwald-Hartwig coupling to generate libraries of 3-substituted furo[3,2-b]pyrrole-5-carboxylates. This application leverages the unique accessibility of the 3-position, which cannot be functionally replicated by the parent non-halogenated FPc or the 2-bromo isomer [1]. The methyl ester at C-5 remains intact under standard cross-coupling conditions, allowing subsequent orthogonal transformations such as hydrolysis, amidation, or reduction, making the compound a linchpin for efficient parallel synthesis in medicinal chemistry programs [1][2].

Prodrug or Bioisostere Exploration of Indole-Containing Pharmacophores

Furo[3,2-b]pyrroles are established isosteres of the indole ring system, where the benzene ring is replaced by a furan ring [1]. The target compound provides a halogenated entry point for generating indole-mimetic scaffolds with potentially altered pharmacokinetic and physicochemical profiles. The 3-bromo substituent allows for systematic variation at a position analogous to indole C-3, while the methyl ester provides a handle for late-stage functionalization to tune polarity and hydrogen-bonding capacity, offering advantages over non-halogenated indole isosteres [1].

C-3 Halogen-Directed Ortho-Metalation or Halogen-Metal Exchange Strategies

The bromine at C-3 can serve as a directing group or exchangeable handle for generating C-3 organolithium or organomagnesium species, enabling nucleophilic functionalization pathways that are not accessible with the C-2 or C-6 bromo isomers. This reactivity profile, supported by general heterocyclic chemistry principles [2], expands the synthetic utility of the furo[3,2-b]pyrrole scaffold beyond palladium-mediated couplings, offering complementary reactivity for the synthesis of complex fused heterocycles [1].

Building Block for Optoelectronic Materials Incorporating Heavy-Atom Effects

Furo[3,2-b]pyrrole derivatives have been employed in the construction of π-conjugated fused systems for optoelectronics and fluorescent dyes [1]. The bromine atom at the 3-position introduces a heavy-atom effect that can modulate intersystem crossing rates and photophysical properties. Compared to the non-halogenated parent, the 3-bromo derivative provides a tool for tuning singlet-triplet energy gaps and emission properties, making it a candidate for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) materials [1].

Quote Request

Request a Quote for Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.